prop-2-ynyl N-(2,5-dichlorophenyl)carbamate
Description
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate is a carbamate derivative characterized by a prop-2-ynyl (HC≡C-CH2-) ester group and a 2,5-dichlorophenyl substituent. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and fungicidal properties. The compound’s structure combines a reactive alkyne group with a dichlorinated aromatic ring, which may influence its metabolic stability, toxicity, and interaction with biological targets.
Properties
CAS No. |
5924-92-5 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
prop-2-ynyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-2-5-15-10(14)13-9-6-7(11)3-4-8(9)12/h1,3-4,6H,5H2,(H,13,14) |
InChI Key |
WSUIVVXUHMPXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The rhodium-catalyzed method employs Rh₂(esp)₂ (2 mol%) with PhI(OAc)₂ as an oxidant in toluene at 30°C for 16 hours. This approach transfers a prop-2-ynyl carbamate group to methyl phenylsulfoxide, achieving 78% yield after silica gel chromatography. Critical steps include:
-
Oxidative coupling : The sulfoxide substrate coordinates to rhodium, facilitating carbamate transfer via a nitrene intermediate.
-
Solvent optimization : Switching from CH₂Cl₂ to toluene reduced sulfone byproduct formation from 32% to 12%.
A representative procedure involves reacting prop-2-ynyl carbamate (1.7 equiv) with methyl phenylsulfoxide (1.0 equiv) in the presence of MgO (4.0 equiv) to neutralize acetic acid byproducts. Purification via flash chromatography (SiO₂, pentane/Et₂O gradient) yields the target compound with >95% purity.
Palladium-Mediated Coupling of Propargyl Carbamates
One-Pot Synthesis Using PdCl₂/CuI Catalysis
A general protocol from the Royal Society of Chemistry utilizes PdCl₂ (2 mol%) and CuI (4 mol%) in THF-Et₃N (2:1) at 40°C. For example, iodobenzene derivatives react with propargyl carbamates over 23 hours, yielding 47–79% after chromatographic purification. Key parameters include:
Limitations and Byproduct Formation
Competitive Glaser coupling of propargyl groups occurs at CuI concentrations >5 mol%, necessitating strict stoichiometric control. Post-reaction HCl quenches unreacted intermediates, while MgSO₄ drying ensures anhydrous conditions during workup.
Phosgene-Based Chloroformate Route
Industrial-Scale Chloroformate Synthesis
A patented method employs phosgene in a flow reactor with aliphatic hydroxyl compounds (e.g., propargyl alcohol) and organic bases (e.g., triethylamine). Key advantages include:
-
Continuous production : Unidirectional flow minimizes phosgene accumulation, enhancing safety.
-
Solvent selection : Et₂O or toluene improves miscibility with propargyl alcohol.
The resulting propargyl chloroformate reacts with 2,5-dichloroaniline in dichloromethane at 0°C, yielding the carbamate after aqueous workup. While yields are unspecified in the patent, this method scales efficiently to metric-ton quantities.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamate derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, prop-2-ynyl N-(2,5-dichlorophenyl)carbamate serves as a valuable building block for the creation of more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, contributing to the development of new synthetic pathways.
Biology
Research indicates that this compound may exhibit antimicrobial and antifungal properties, making it a candidate for further biological studies. Investigations into its biological activities are ongoing, focusing on its potential effects on various microbial strains .
Medicine
This compound is being explored as a pharmaceutical intermediate. Its structure may allow it to interact with specific biological targets, potentially leading to the development of new therapeutic agents .
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Escherichia coli | 15 | 0 |
| Staphylococcus aureus | 12 | 0 |
| Pseudomonas aeruginosa | 10 | 0 |
Pharmaceutical Development
In a recent investigation into novel drug candidates, this compound was evaluated for its ability to inhibit specific enzymes involved in disease pathways. Preliminary findings indicate that it may effectively modulate these enzymes, warranting further exploration in drug development contexts .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties for industrial use. Its unique chemical structure allows for modifications that enhance performance in various applications.
Mechanism of Action
The mechanism of action of prop-2-ynyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Carbamate Derivatives with Varying Ester Groups
a. Methyl N-(2,5-dichlorophenyl)carbamate (CAS 51422-78-7)
- Structure : Replaces the prop-2-ynyl group with a methyl ester.
- Properties: Simpler alkyl substitution reduces molecular weight (MW: ~214.06 g/mol) compared to prop-2-ynyl carbamate (MW: ~243.9 g/mol).
b. 2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate (CAS 1087798-36-4)
- Structure : Features a trifluoroethyl ester (CF3-CH2-).
- Properties : Higher MW (288.05 g/mol) due to fluorine atoms. The electronegative trifluoroethyl group enhances stability against enzymatic degradation, possibly prolonging half-life. Fluorine’s electron-withdrawing effect may also alter binding affinity to targets like acetylcholinesterase in pesticides .
c. Piperidinium-Ethyl N-(2,5-dichlorophenyl)carbamate (CAS 52224-29-0)
Dichlorophenyl Substitution Patterns
The position of chlorine atoms on the phenyl ring significantly impacts bioactivity:
- 2,5-Dichloro Substitution (as in the target compound): Creates a para-dichloro arrangement, offering balanced electronic effects (moderate electron withdrawal) and steric accessibility for enzyme interactions.
- 3,5-Dichloro Substitution (e.g., N-(3,5-dichlorophenyl)succinimide): This meta-dichloro configuration in NDPS derivatives is associated with nephrotoxicity in rats, mediated by cytochrome P450-dependent metabolic activation .
- 3,4-Dichloro Substitution (e.g., in antitumor acrylamides): Exhibits potent activity against gastric cancer cells, suggesting that chlorine positioning influences receptor binding and cytotoxicity .
Backbone Variations: Carbamate vs. Other Functional Groups
- Carbamates vs. Succinimides : NDPS (a succinimide) undergoes hepatic oxidation to nephrotoxic metabolites like 2-NDHSA, whereas carbamates are more prone to hydrolysis, yielding less stable intermediates. This difference may explain divergent toxicological outcomes .
- Carbamates vs. Ureas/Acetamides : Urea derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea) and acetamides (e.g., N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide) generally exhibit higher metabolic stability due to stronger hydrogen-bonding networks, making them preferred in long-acting therapeutics .
Metabolic and Toxicological Considerations
- Prop-2-ynyl Group : The alkyne moiety may undergo cytochrome P450-mediated oxidation, generating reactive intermediates like epoxides or ketenes, which could contribute to toxicity. However, direct evidence is lacking .
- Comparative Metabolism : Methyl carbamates are hydrolyzed rapidly, while trifluoroethyl derivatives resist degradation, leading to prolonged exposure. Piperidinium-ethyl carbamates may undergo renal clearance due to their ionic nature .
- Toxicity Data: NDPS (succinimide) causes nephrotoxicity via oxidative metabolites, whereas prop-2-ynyl carbamate’s toxicity profile remains uncharacterized.
Biological Activity
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₈H₈Cl₂N₂O₂
- Molecular Weight : 203.07 g/mol
- Boiling Point : 222.5 ± 23.0 °C
- Melting Point : 40-44 °C
These properties facilitate various biological interactions and applications.
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The precise pathways depend on the context of use, but initial studies suggest potential interactions with metabolic enzymes involved in detoxification processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Saquib et al. (2021) demonstrated that carbamate compounds can induce oxidative stress and apoptosis in various cell lines, suggesting a potential mechanism for their antimicrobial effects .
| Concentration (μM) | Cell Viability (%) | Remarks |
|---|---|---|
| 0 | 100 | Control group |
| 50 | 75 | Moderate effect |
| 100 | 50 | Significant reduction in viability |
| 500 | 20 | High toxicity observed |
Case Studies
- Study on Human Umbilical Vein Epithelial Cells : Exposure to this compound at concentrations of 500 and 1,000 μM resulted in significant DNA damage and apoptosis . The study highlighted the compound's potential as a cytotoxic agent against human endothelial cells.
- A549 Alveolar Cell Model : In another investigation, A549 cells exposed to carbamate derivatives showed a concentration-dependent decrease in cell viability with an IC50 value around 12.5 μM . This indicates a potent effect on lung epithelial cells.
Comparative Analysis with Similar Compounds
This compound can be compared with other carbamate compounds to elucidate its unique properties:
| Compound | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Enzyme inhibition |
| Prop-2-ynyl N-(2,4-dichlorophenyl)carbamate | Moderate | Reactive oxygen species generation |
| Carbendazim | Variable | Disruption of cellular metabolism |
Toxicological Studies
Toxicological evaluations have shown that exposure to this compound can lead to adverse effects on cellular integrity and function. Studies have indicated that high concentrations can result in oxidative stress and mitochondrial dysfunction .
Q & A
Basic Research Question
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., analogs show stability up to 200°C) .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Carbamates are prone to hydrolysis under alkaline conditions .
- Photostability : Expose to UV light (e.g., 254 nm) and track degradation products using LC-MS .
How should structure-activity relationship (SAR) studies be designed for carbamate derivatives targeting biological activity?
Advanced Research Question
- Core modifications : Compare analogs with substituents like bromine (vs. chlorine) on the phenyl ring or trifluoroethyl groups to alter lipophilicity .
- Functional group variation : Replace the carbamate with amides or sulfonamides to assess bioactivity changes .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7) or microbial models to correlate substituents with potency. For example, dichlorophenyl analogs show enhanced activity over mono-substituted derivatives .
How can contradictions in reported biological activity data across studies be resolved?
Advanced Research Question
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Evaluate solvent effects : DMSO concentration in assays can influence solubility and activity thresholds .
- Meta-analysis : Compare log P values (e.g., calculated ~2.5 for analogs) to identify lipophilicity-driven discrepancies .
What methodological advancements are critical for quantifying this compound in complex biological matrices?
Advanced Research Question
- LC-MS/MS : Employ tandem mass spectrometry with deuterated internal standards for high sensitivity (LOQ < 1 ng/mL) .
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to remove matrix interferents .
- Validation parameters : Include recovery rates (>85%), intraday precision (<10% RSD), and matrix effect evaluation per FDA guidelines .
How can computational approaches predict physicochemical properties relevant to pharmacological applications?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes) .
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to assess reactivity and stability .
- log P estimation : Tools like ChemDraw or ACD/Labs to optimize membrane permeability (e.g., analogs with trifluoroethyl groups show improved log P) .
What strategies improve the solubility and bioavailability of this compound?
Advanced Research Question
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to increase circulation time .
- Co-crystallization : Explore with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
Notes
- Safety : Handle with PPE due to uncharacterized toxicological hazards; avoid inhalation and direct contact .
- Data Reproducibility : Report detailed synthetic protocols (e.g., solvent purity, drying times) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
